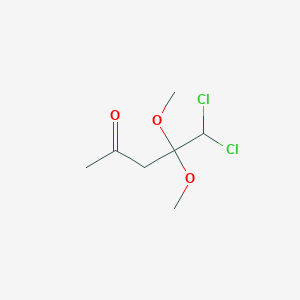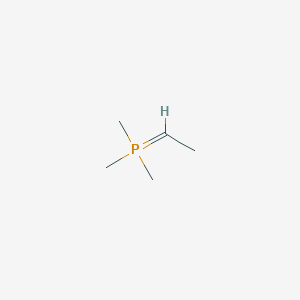
Ethylidene(trimethyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylidene(trimethyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of an ethylidene group attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylidene(trimethyl)-lambda~5~-phosphane typically involves the reaction of trimethylphosphine with an ethylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Ethylidene(trimethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学的研究の応用
Ethylidene(trimethyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and materials.
作用機序
The mechanism of action of Ethylidene(trimethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The ethylidene group can also undergo various transformations, influencing the overall reactivity and function of the compound.
類似化合物との比較
Similar Compounds
Trimethylphosphine: A simpler phosphine compound with similar reactivity.
Ethylphosphine: Another organophosphorus compound with an ethyl group attached to phosphorus.
Dimethylphosphine: Contains two methyl groups attached to phosphorus.
Uniqueness
Ethylidene(trimethyl)-lambda~5~-phosphane is unique due to the presence of both ethylidene and trimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler phosphine compounds.
特性
CAS番号 |
61169-17-3 |
|---|---|
分子式 |
C5H13P |
分子量 |
104.13 g/mol |
IUPAC名 |
ethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C5H13P/c1-5-6(2,3)4/h5H,1-4H3 |
InChIキー |
MILUDWVJRQSQBZ-UHFFFAOYSA-N |
正規SMILES |
CC=P(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



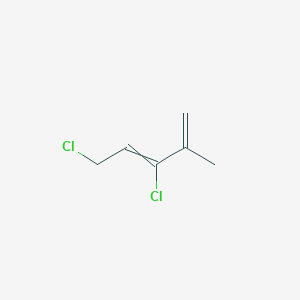
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
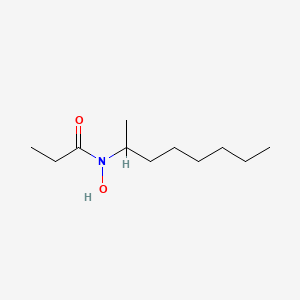
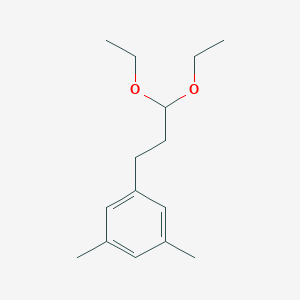
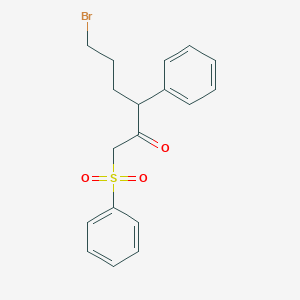

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
